molecular formula C8H20Cl2N2O B8051532 6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate

6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate

Cat. No.: B8051532
M. Wt: 231.16 g/mol
InChI Key: SYMXWGIPHNKQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate is a chemical compound with the molecular formula C8H20Cl2N2O. It is a derivative of spiro compounds, which are characterized by a unique bicyclic structure. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate typically involves multiple steps, starting with the formation of the spirocyclic core. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the formation of the desired spiro structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted spiro compounds.

Scientific Research Applications

This compound is widely used in scientific research due to its unique structure and reactivity. It has applications in:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: In the study of biological systems and interactions with biomolecules.

  • Medicine: Potential use in drug discovery and development.

  • Industry: As an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which 6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the specific biological system or chemical reaction.

Comparison with Similar Compounds

  • 6-Azaspiro[2.5]octan-1-amine dihydrochloride hydrate: Similar structure but without the methyl group.

  • 2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine: Another spiro compound with a different functional group.

Uniqueness: 6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate is unique due to the presence of the methyl group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

6-methyl-6-azaspiro[2.5]octan-2-amine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH.H2O/c1-10-4-2-8(3-5-10)6-7(8)9;;;/h7H,2-6,9H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMXWGIPHNKQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC2N.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.